molecular formula C10H12INO B14817780 3-Cyclopropoxy-5-ethyl-2-iodopyridine

3-Cyclopropoxy-5-ethyl-2-iodopyridine

Cat. No.: B14817780
M. Wt: 289.11 g/mol
InChI Key: QURUIFNLXSGTGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Cyclopropoxy-5-ethyl-2-iodopyridine is a heterocyclic organic compound with the molecular formula C10H12INO It is a derivative of pyridine, where the hydrogen atoms at positions 2, 3, and 5 are substituted with iodine, cyclopropoxy, and ethyl groups, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropoxy-5-ethyl-2-iodopyridine typically involves the halogenation of pyridine derivatives. One common method is the iodination of 3-cyclopropoxy-5-ethylpyridine using iodine or iodinating agents under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as iodotrimethylsilane, to facilitate the substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes using automated reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in high purity for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropoxy-5-ethyl-2-iodopyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 3-cyclopropoxy-5-ethyl-2-azidopyridine, while Suzuki-Miyaura coupling with phenylboronic acid would produce 3-cyclopropoxy-5-ethyl-2-phenylpyridine .

Scientific Research Applications

3-Cyclopropoxy-5-ethyl-2-iodopyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Cyclopropoxy-5-ethyl-2-iodopyridine involves its interaction with molecular targets and pathways in biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Cyclopropoxy-5-ethyl-2-iodopyridine is unique due to the presence of the cyclopropoxy and ethyl groups, which confer distinct chemical and physical properties. These substituents can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific research and industrial applications .

Properties

Molecular Formula

C10H12INO

Molecular Weight

289.11 g/mol

IUPAC Name

3-cyclopropyloxy-5-ethyl-2-iodopyridine

InChI

InChI=1S/C10H12INO/c1-2-7-5-9(10(11)12-6-7)13-8-3-4-8/h5-6,8H,2-4H2,1H3

InChI Key

QURUIFNLXSGTGT-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(N=C1)I)OC2CC2

Origin of Product

United States

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